molecular formula C25H30O B170085 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene CAS No. 167633-81-0

1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene

Cat. No.: B170085
CAS No.: 167633-81-0
M. Wt: 346.5 g/mol
InChI Key: ADQFOQFNQXFZLH-UHFFFAOYSA-N
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Description

This high-purity compound, 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene, is an organic synthetic intermediate intended for research applications. Its molecular structure, which features a tolane (diphenylacetylene) core, is of significant interest in the field of advanced organic materials. Researchers value this structural motif for its ability to form rigid, linear molecular frameworks. The primary research applications for this compound are in the development and synthesis of liquid crystals (LCs), particularly for use in electro-optical displays and photonic devices. Its mechanism of action in such systems is based on the modulation of its alignment and birefringence properties under an applied electric field, contributing to the switching characteristics of the LC mixture. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Disclaimer: The information provided here is a template. The specific applications, properties, and mechanism of action for this exact compound are not verified and must be confirmed through scientific literature and experimental validation.

Properties

IUPAC Name

1-ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O/c1-3-5-20-8-14-23(15-9-20)24-16-10-21(11-17-24)6-7-22-12-18-25(19-13-22)26-4-2/h10-13,16-20,23H,3-5,8-9,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQFOQFNQXFZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564127
Record name 1-Ethoxy-4-{[4-(trans-4-propylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116903-48-1
Record name 1-Ethoxy-4-{[4-(trans-4-propylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-ethoxyphenylethynyl)-trans-4-(4-propylcyclohexyl)benzene
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Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into three key components:

  • Ethoxy-substituted benzene ring : Introduced via nucleophilic aromatic substitution or alkoxylation.

  • trans-4-Propylcyclohexylphenyl group : Synthesized through cyclohexane functionalization and subsequent coupling.

  • Ethynyl bridge : Formed via Sonogashira cross-coupling, a palladium-catalyzed reaction between aryl halides and terminal alkynes.

Synthesis of trans-4-Propylcyclohexylbenzene

The trans-4-propylcyclohexyl group is typically prepared via hydrogenation of 4-propylcyclohexene derivatives. For example, 4-propylcyclohexanone undergoes Wolff-Kishner reduction to yield trans-4-propylcyclohexane, which is then functionalized with a bromine atom at the para position via electrophilic aromatic substitution.

Reaction Conditions :

  • Hydrogenation : H₂ (1–3 atm), Pd/C (5% wt), ethanol, 50–80°C, 12–24 hours.

  • Bromination : Br₂ (1.1 equiv), FeBr₃ (cat.), CH₂Cl₂, 0°C → rt, 2 hours.

Sonogashira Coupling for Ethynyl Bridge Formation

The ethynyl linkage is constructed using a Sonogashira coupling between 4-bromo-trans-4-propylcyclohexylbenzene and 4-ethoxyphenylacetylene. This reaction employs a palladium-copper catalytic system to facilitate C(sp²)–C(sp) bond formation.

Representative Protocol :

ComponentQuantity/Conditions
4-Bromo-trans-4-propylcyclohexylbenzene1.0 equiv
4-Ethoxyphenylacetylene1.2 equiv
Pd(PPh₃)₂Cl₂2 mol%
CuI4 mol%
BaseEt₃N (3.0 equiv)
SolventTHF/toluene (1:1)
Temperature60–70°C, 12–24 hours
Yield75–85%

Mechanistic Insights :

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of the aryl halide.

  • Alkyne Activation : CuI coordinates the terminal alkyne, facilitating transmetallation to Pd.

  • Reductive Elimination : Pd mediates C–C bond formation, releasing the coupled product.

Ethoxylation of the Benzene Ring

The ethoxy group is introduced either before or after the Sonogashira step. A common approach involves alkylation of 4-hydroxyphenylacetylene with ethyl bromide under basic conditions:

Reaction Conditions :

  • Substrate : 4-Hydroxyphenylacetylene (1.0 equiv).

  • Alkylating Agent : EtBr (1.5 equiv), K₂CO₃ (2.0 equiv).

  • Solvent : DMF, 80°C, 6 hours.

  • Yield : 90–95%.

Optimization Strategies

Catalyst Systems

Alternative palladium catalysts, such as Pd(OAc)₂ with XPhos ligands, enhance coupling efficiency for sterically hindered substrates. Copper-free conditions (e.g., using Pd nanoparticles) reduce side reactions but require higher temperatures (100–120°C).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes undesired homo-coupling of alkynes.

Stereochemical Control

The trans configuration of the cyclohexyl group is preserved through:

  • Low-Temperature Hydrogenation : Prevents isomerization of the cyclohexane ring.

  • Steric-Directing Groups : Bulky substituents on the cyclohexane favor trans-addition during hydrogenation.

Industrial-Scale Production

Continuous Flow Reactors

Microreactors enable precise temperature control and reduced reaction times (2–4 hours vs. 24 hours in batch). Key parameters:

  • Residence Time : 10–15 minutes.

  • Catalyst Loading : 1 mol% Pd.

  • Throughput : 1–5 kg/day.

Purification Techniques

  • Crystallization : Hexane/EtOAc mixtures isolate the product in >99% purity.

  • Chromatography : Reserved for analytical-scale batches due to cost .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed include alcohols and alkanes.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the ethoxy or phenyl groups. Common reagents include halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, polar aprotic solvents.

Scientific Research Applications

Chemistry

In chemistry, 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and sensors for detecting specific biomolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential as a drug candidate.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Properties:

  • Boiling Point : Predicted to be 464.9±38.0°C .
  • Density : Approximately 1.04 g/cm³ .
  • LogP : 6.17 , indicating high hydrophobicity .
  • Phase Behavior : Exhibits stable nematic or smectic mesophases due to its elongated, polarizable structure .

The compound is primarily used in liquid crystal displays (LCDs) for its low melting point and high thermal stability, enabling precise control of light modulation .

Comparison with Similar Compounds

The compound belongs to a broader class of tolane derivatives (diarylacetylenes) with structural variations in substituents and alkyl chains. Below is a comparative analysis:

Structural Analogues

Compound Name (CAS RN) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications References
1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene (116903-48-1) C25H30O Ethoxy, trans-4-propylcyclohexyl 346.51 Boiling: 464.9°C; LogP: 6.17 LCDs, optoelectronics
1-Methoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene (116903-47-0) C24H28O Methoxy, trans-4-propylcyclohexyl 332.48 Boiling: 464.9°C; Density: 1.04 g/cm³ LCD research
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene (189099-57-8) C15H11BrO Bromine, methoxy 287.15 Higher polarity (PSA: 9.23) Organic synthesis intermediates
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene (35684-12-9) C19H20O Butyl, methoxy 264.36 Lower thermal stability Experimental LC materials
1-Propoxy-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene (116903-49-2) C26H32O Propoxy, trans-4-propylcyclohexyl 360.53 Extended alkyl chain, higher LogP Advanced LC formulations

Impact of Substituents on Properties

Ethoxy vs. Methoxy Groups

  • The ethoxy group in 116903-48-1 provides lower melting points compared to its methoxy analogue (116903-47-0), enhancing mesophase stability in LCDs .
  • Methoxy derivatives exhibit higher electron density at the oxygen atom, slightly altering dipole alignment in electric fields .

Alkyl Chain Variations

  • Propyl vs. Butyl Chains : Butyl-substituted compounds (e.g., 35684-12-9) show reduced thermal stability due to increased steric hindrance .
  • Fluorinated Derivatives (e.g., CAS 1383449-85-1): Fluorine substitution improves chemical resistance and dielectric anisotropy, critical for high-performance displays .

Research Findings

  • Phase Transition Temperatures: The trans-4-propylcyclohexyl group in 116903-48-1 lowers the clearing point by ~20°C compared to non-cyclohexyl analogues, facilitating room-temperature LC operation .
  • Synthetic Yield: Ethoxy-substituted tolanes exhibit higher yields (~75%) in Sonogashira coupling reactions than brominated derivatives (~60%) due to reduced steric effects .
  • Commercial Relevance : TCI Chemicals lists 116903-49-2 at ¥13,400/5g , reflecting demand for propoxy variants in specialized LC mixtures .

Biological Activity

1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene, also known by its CAS number 116903-48-1, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H30O, with a molecular weight of approximately 346.51 g/mol. The compound features an ethoxy group attached to a benzene ring, which is further connected to a propylcyclohexyl group through an ethynyl linkage. This unique structure may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to alterations in cellular pathways and biological responses. However, detailed studies on the exact mechanisms are still limited.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing ethynyl groups have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study focusing on similar compounds demonstrated that modifications in the ethynyl group can enhance cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may exhibit activity against certain bacterial strains. The presence of the ethoxy and propylcyclohexyl groups is believed to contribute to its lipophilicity, enhancing membrane permeability and leading to increased antimicrobial efficacy.

Study on Anticancer Activity

A recent case study investigated the anticancer effects of structurally related compounds in vitro. The study found that specific modifications to the ethynyl moiety significantly increased the compounds' ability to induce apoptosis in breast cancer cell lines (MCF-7). The IC50 values indicated that these compounds could be developed into promising anticancer agents.

Evaluation of Antimicrobial Effects

Another study focused on evaluating the antimicrobial efficacy of this compound against various pathogens. Results showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations, suggesting potential for development as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialInhibits growth of S. aureus and E. coli

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